molecular formula C16H18FN5OS B499708 {[5-(4-FLUOROPHENYL)FURAN-2-YL]METHYL}({3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE

{[5-(4-FLUOROPHENYL)FURAN-2-YL]METHYL}({3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE

Cat. No.: B499708
M. Wt: 347.4g/mol
InChI Key: UCWHVWSDXBQDPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{[5-(4-FLUOROPHENYL)FURAN-2-YL]METHYL}({3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE is a complex organic compound characterized by its unique structure, which includes a furan ring, a fluorophenyl group, and a tetrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[5-(4-FLUOROPHENYL)FURAN-2-YL]METHYL}({3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE typically involves multiple steps, starting with the preparation of the furan and tetrazole intermediates. The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The tetrazole moiety is often introduced via a cycloaddition reaction involving azides and nitriles.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

{[5-(4-FLUOROPHENYL)FURAN-2-YL]METHYL}({3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under mild conditions.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas or metal hydrides.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, especially in the presence of electron-withdrawing groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of nitro groups results in amines.

Scientific Research Applications

{[5-(4-FLUOROPHENYL)FURAN-2-YL]METHYL}({3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and enzyme inhibition.

    Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of {[5-(4-FLUOROPHENYL)FURAN-2-YL]METHYL}({3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{[5-(4-FLUOROPHENYL)FURAN-2-YL]METHYL}({3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE is unique due to its combination of a furan ring, a fluorophenyl group, and a tetrazole moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C16H18FN5OS

Molecular Weight

347.4g/mol

IUPAC Name

N-[[5-(4-fluorophenyl)furan-2-yl]methyl]-3-(1-methyltetrazol-5-yl)sulfanylpropan-1-amine

InChI

InChI=1S/C16H18FN5OS/c1-22-16(19-20-21-22)24-10-2-9-18-11-14-7-8-15(23-14)12-3-5-13(17)6-4-12/h3-8,18H,2,9-11H2,1H3

InChI Key

UCWHVWSDXBQDPO-UHFFFAOYSA-N

SMILES

CN1C(=NN=N1)SCCCNCC2=CC=C(O2)C3=CC=C(C=C3)F

Canonical SMILES

CN1C(=NN=N1)SCCCNCC2=CC=C(O2)C3=CC=C(C=C3)F

Origin of Product

United States

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